Antiurease Activity: 4-Methoxy Substituent Enables Reported IC50 of 18.2 µM vs. Unsubstituted Analog at 35.6 µM
The antiurease activity of 5-arylidene thiobarbiturates is critically dependent on the benzylidene substituent. In a class-level study, the 4-methoxybenzylidene derivative (CAS 60045-61-6) exhibited a reported IC50 of 18.2 ± 1.1 µM against jack bean urease, while the unsubstituted benzylidene analog (CAS 27470-61-7) showed an IC50 of 35.6 ± 2.3 µM under identical assay conditions (0.1 M phosphate buffer, pH 7.0, 25°C) [1]. This represents approximately 2-fold greater potency for the 4-methoxy analog, directly attributable to electronic contribution of the para-methoxy group.
| Evidence Dimension | Urease inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 18.2 ± 1.1 µM (5-(4-methoxybenzylidene) derivative; CAS 60045-61-6) |
| Comparator Or Baseline | IC50 = 35.6 ± 2.3 µM (5-benzylidene analog; CAS 27470-61-7); IC50 = 15.8 ± 0.7 µM (reference standard thiourea) |
| Quantified Difference | Approximately 2-fold greater potency vs. unsubstituted analog (18.2 vs. 35.6 µM) |
| Conditions | Jack bean urease inhibition assay; 0.1 M phosphate buffer, pH 7.0, 25°C; 30 min incubation with 50 mM urea; assessed via indophenol method [1] |
Why This Matters
The 2-fold improvement in antiurease potency relative to the unsubstituted analog suggests that procurement of CAS 60045-61-6 is justified for urease-targeted screening campaigns where the 4-methoxy pharmacophore is mechanistically relevant.
- [1] Qureshi AM, Mumtaz S, Rauf A, Ashraf M, Nasar R, Chohan ZH. New barbiturates and thiobarbiturates as potential enzyme inhibitors. J Enzyme Inhib Med Chem. 2015;30(1):119-25. doi:10.3109/14756366.2014.895717. PMID: 24666295. View Source
